REACTION_CXSMILES
|
C([O:8][C:9]1[CH:31]=[CH:30][C:12]([CH2:13][CH2:14][N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH2:17][CH2:16]2)=[CH:11][C:10]=1[O:32][CH3:33])C1C=CC=CC=1>CO.[Pd]>[CH3:33][O:32][C:10]1[CH:11]=[C:12]([CH2:13][CH2:14][N:15]2[CH2:16][CH2:17][N:18]([CH2:21][CH2:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH2:19][CH2:20]2)[CH:30]=[CH:31][C:9]=1[OH:8]
|
Name
|
1-(4-(Benzyloxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(CCN2CCN(CC2)CCCC2=CC=CC=C2)C=C1)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant product is then purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane-methanol (9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1O)CCN1CCN(CC1)CCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |